molecular formula C15H13BrO2 B1322238 (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone CAS No. 333361-13-0

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Cat. No. B1322238
M. Wt: 305.17 g/mol
InChI Key: ZEDYNUOQIHWKIW-UHFFFAOYSA-N
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Patent
US06936590B2

Procedure details

To a stirred suspension of 5-bromo-2-methylbenzoic acid (1.29 g, 6 mmol) in 12 mL of CH2Cl2 containing oxalyl chloride (8 mmol) was added 2 drops of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred 6 hr prior to removal of the volatiles using a rotary evaporator. After dissolving the crude 5-bromo-2-methylbenzoyl chloride in 15 ml of CS2, the stirred mixture was cooled to 4° prior to adding anisole (0.7 g, 6.6 mmol) followed by AlCl3 (1.7 g, 12 mmol). The reaction, after warming to 20° over 1 hr, was stirred for 15 hr prior to quenching with 1N HCl. Subsequently, the suspension was diluted with 50 ml H2O and stirred until all solids were in solution. The mixture was extracted 3× with EtOAc. The combined organic extracts were washed 1× with 1N HCl, H2O, aq NaHCO3, and brine prior to drying over Na2SO4. After removal of the volatiles, the resulting tan solid was recrystallized from 95% EtOH to yield 1.6 g of 5-bromo-2-methyl-4′-methoxybenzophenone.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH3:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([C:21]1[CH:22]=[CH:23][C:18]([O:24][CH3:25])=[CH:19][CH:20]=1)=[O:9] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to removal of the volatiles
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the crude 5-bromo-2-methylbenzoyl chloride in 15 ml of CS2
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was cooled to 4°
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
after warming to 20° over 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
to quenching with 1N HCl
ADDITION
Type
ADDITION
Details
Subsequently, the suspension was diluted with 50 ml H2O
STIRRING
Type
STIRRING
Details
stirred until all solids
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed 1× with 1N HCl, H2O, aq NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
the resulting tan solid was recrystallized from 95% EtOH

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)OC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.